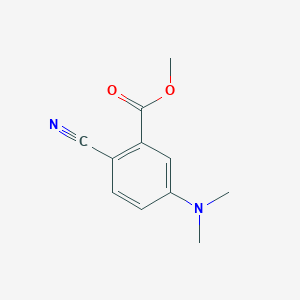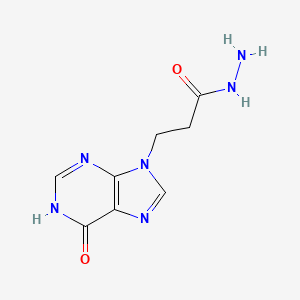
3-(6-Oxo-1H-purin-9(6H)-yl)propanehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(6-Oxo-1H-purin-9(6H)-yl)propanehydrazide is a chemical compound that belongs to the class of purines Purines are heterocyclic aromatic organic compounds that play a crucial role in various biochemical processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Oxo-1H-purin-9(6H)-yl)propanehydrazide typically involves the reaction of a purine derivative with a hydrazide. One common method includes the condensation of 6-oxo-3,6-dihydro-9H-purine with propanehydrazide under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-(6-Oxo-1H-purin-9(6H)-yl)propanehydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different purine derivatives, while substitution reactions can introduce various functional groups to the compound.
Scientific Research Applications
3-(6-Oxo-1H-purin-9(6H)-yl)propanehydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(6-Oxo-1H-purin-9(6H)-yl)propanehydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Adenine: A purine derivative with similar structural features.
Guanine: Another purine derivative with comparable properties.
Hypoxanthine: A naturally occurring purine derivative.
Uniqueness
3-(6-Oxo-1H-purin-9(6H)-yl)propanehydrazide is unique due to its specific functional groups and potential applications. Its hydrazide moiety distinguishes it from other purine derivatives, providing unique reactivity and potential for various applications in scientific research.
Properties
CAS No. |
95789-94-9 |
|---|---|
Molecular Formula |
C8H10N6O2 |
Molecular Weight |
222.20 g/mol |
IUPAC Name |
3-(6-oxo-1H-purin-9-yl)propanehydrazide |
InChI |
InChI=1S/C8H10N6O2/c9-13-5(15)1-2-14-4-12-6-7(14)10-3-11-8(6)16/h3-4H,1-2,9H2,(H,13,15)(H,10,11,16) |
InChI Key |
KAHYNXFZBYDMRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(C(=O)N1)N=CN2CCC(=O)NN |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
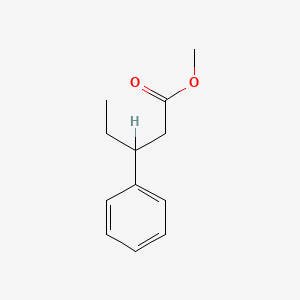
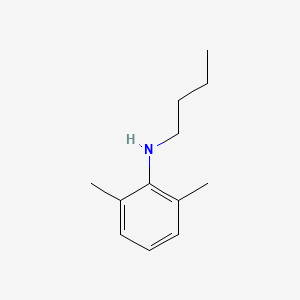
![5-Chloro-2-[(2,5-dichloro-4-pyridinyl)amino]benzonitrile](/img/structure/B8739819.png)

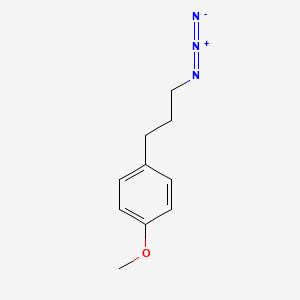
![2-Ethyl-N-(3-fluoropropyl)pyrazolo[1,5-a]pyridin-3-amine](/img/structure/B8739842.png)
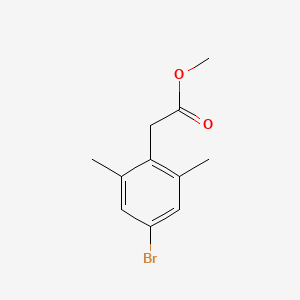
![(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)([1,1'-biphenyl]-4-yl)methanone](/img/structure/B8739850.png)
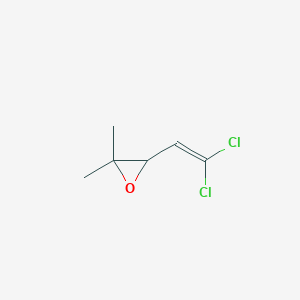
![Ethyl 2-(2-methylimidazo[2,1-b]thiazol-6-yl)acetate](/img/structure/B8739857.png)
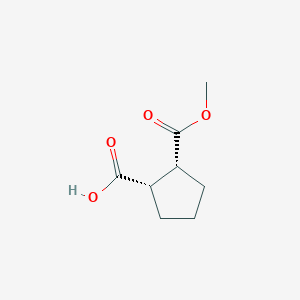
![4-[(2-Amino-6-methylpyrimidin-4-yl)amino]cyclohexan-1-ol](/img/structure/B8739868.png)
